6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
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Overview
Description
6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole typically involves the following steps:
Nitration of Indole: The starting material, indole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the indole ring.
Alkylation: The nitrated indole is then subjected to alkylation with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidinylmethyl group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 6-amino-3-(pyrrolidin-1-ylmethyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives of the original compound.
Scientific Research Applications
6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidinylmethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole can be compared with other indole derivatives such as:
6-nitroindole: Lacks the pyrrolidinylmethyl group, making it less lipophilic and potentially less bioavailable.
3-(pyrrolidin-1-ylmethyl)-1H-indole: Lacks the nitro group, which may reduce its reactivity and biological activity.
6-amino-3-(pyrrolidin-1-ylmethyl)-1H-indole: The amino group may confer different biological properties compared to the nitro group.
The unique combination of the nitro and pyrrolidinylmethyl groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Properties
IUPAC Name |
6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)11-3-4-12-10(8-14-13(12)7-11)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTIVJACAUPSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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